
Cdk9-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK9-IN-2は、転写と細胞周期の進行の調節に関与するタンパク質キナーゼであるサイクリン依存性キナーゼ9(CDK9)の特異的阻害剤です。CDK9は、細胞の生存と増殖に不可欠な遺伝子の転写伸長において重要な役割を果たします。 CDK9活性の調節不全はさまざまな癌に関連しており、抗癌療法の貴重な標的となっています .
準備方法
合成経路と反応条件
CDK9-IN-2の合成には、重要な中間体の調製とそれらの後続のカップリング反応を含む、複数の段階が含まれます。詳細な合成経路と反応条件は、通常、製薬会社が保有する独自の技術情報です。 一般的な方法は、有機溶媒、触媒、および特定の反応条件を使用して、目的の生成物を得ることを含みます .
工業的生産方法
This compoundの工業的生産は、医薬品化合物の大量合成に関する標準的なプロトコルに従います。これには、高収率と純度を実現するための反応条件の最適化と、一貫性と安全性を確保するための品質管理対策の実施が含まれます。 結晶化、クロマトグラフィー、分光法などの技術は、最終生成物の精製と特性評価によく使用されます .
化学反応の分析
Synthetic Route Optimization
The synthesis of CDK9-IN-2 involves two key intermediates: 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (7) and tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate-derived intermediates . The improved routes address challenges in yield, safety, and scalability .
Key Reaction Steps and Conditions
Intermediate | Reagents/Conditions | Yield | Improvements Over Previous Methods |
---|---|---|---|
5 → 6 | DBU, DMF, 70°C, 3h | 85% | Avoided microwave-assisted reactions |
6 → 7 | NaBH₄, EtOH, 60°C, 4h | 80% | Simplified purification process |
8 → 9 | p-toluenesulfonyl chloride, pyridine, 0°C, 3h | 90% | Replaced hazardous NaH with pyridine |
9 → 10 | K₂CO₃, DMSO, 110°C, 2h | 65% | Reduced reaction time by 50% |
10 → 11 | HCl, dioxane, r.t., 4h | 95% | Mild deprotection of Boc group |
7 + 11 → NVP-2 | K₂CO₃, DMSO, 110°C, 16h | 78% | Optimized coupling conditions |
Notable Features :
- Safety : Eliminated microwave reactions and NaH usage .
- Scalability : Yields exceeded 75% for all steps, suitable for industrial production .
Mechanistic Insights from Docking Analysis
This compound binds competitively to the ATP pocket of CDK9, with critical interactions identified via molecular docking (PDB: 4BCF) :
Key Binding Interactions
Interaction Type | Residues Involved | Functional Impact |
---|---|---|
Dual hydrogen bonds | Cys106 (hinge region) | Anchors inhibitor in ATP pocket |
Hydrophobic interactions | Leu45, Val48, Ala47 | Enhances binding affinity |
Solvent exposure | Cyclohexylamino fragment | Permits structural modifications |
Structural Implications :
- The cyan group extends into a hydrophobic subpocket, while the pyridine amino group forms hydrogen bonds with Cys106 .
- Modifications to the cyclohexylamino region maintain or improve inhibitory activity .
Kinase Selectivity and Biochemical Data
This compound exhibits high selectivity for CDK9 over other CDKs, supported by biochemical assays :
Selectivity Profile
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) |
---|---|---|
CDK9 | <0.5 | 1 |
CDK7 | >10,000 | >20,000 |
CDK2 | >10,000 | >20,000 |
DYRK1B | 350 | ~700 |
Cellular Effects :
- Reduces phosphorylation of RNA polymerase II (Ser2) within 1 hour .
- Induces degradation of CDK9 in a CRBN-dependent manner at sub-micromolar concentrations .
Comparative Analysis of Synthetic Routes
The optimized synthetic pathway (Scheme 1 and 2) contrasts with earlier methods:
科学的研究の応用
CDK9-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.
Biology: Employed in research to understand the regulation of gene transcription and cell cycle progression.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated CDK9 activity.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways
作用機序
CDK9-IN-2は、CDK9の活性を選択的に阻害することによって効果を発揮します。CDK9は、サイクリンT1と複合体を形成し、正の転写伸長因子b(P-TEFb)を形成し、RNAポリメラーゼII C末端ドメインをリン酸化します。このリン酸化は、細胞の生存と増殖に関与する遺伝子の転写伸長に不可欠です。 CDK9を阻害することによって、this compoundはこのプロセスを破壊し、重要な癌遺伝子の転写を減少させ、癌細胞のアポトーシスを誘導します .
類似化合物との比較
CDK9-IN-2は、次のような他のCDK9阻害剤と比較されます。
フラボピリドール: 複数のCDKに対して幅広い活性を示す、第1世代のCDK阻害剤。
AZD4573: 強力な抗腫瘍活性を示す、非常に選択的なCDK9阻害剤。
ファドラシクリブ(CYC065): CDK2およびCDK9に対する効力と選択性が向上したCDK阻害剤 .
This compoundは、CDK9に対する高い選択性においてユニークであり、CDK9特異的な経路の研究と標的療法の開発のための貴重なツールとなっています。
生物活性
Cdk9-IN-2 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. This compound has garnered attention in the field of cancer research due to its potential to modulate transcriptional processes that are often dysregulated in cancerous cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for therapeutic applications.
This compound functions primarily by inhibiting the kinase activity of CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. By preventing CDK9 from phosphorylating RNA polymerase II, this compound effectively halts the transcriptional elongation phase, thereby reducing the expression of genes that are critical for cancer cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Effect on Cell Viability (%) | Reference |
---|---|---|---|
MDA-MB-231 (Breast) | 0.5 | 70% reduction at 24h | |
A549 (Lung) | 0.3 | 65% reduction at 48h | |
HCT116 (Colon) | 0.4 | 80% reduction at 24h | |
PC3 (Prostate) | 0.6 | 75% reduction at 48h |
These studies indicate that this compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.
In Vivo Studies
In vivo efficacy has also been evaluated using xenograft models. A recent study assessed the impact of this compound on tumor growth in mice implanted with MDA-MB-231 cells. The results are summarized below:
Treatment Group | Tumor Volume (mm³) | Weight Change (%) | Survival Rate (%) | Reference |
---|---|---|---|---|
Control | 800 ± 100 | +5% | 100 | |
This compound (50 mg/kg) | 400 ± 50 | -2% | 90 | |
This compound (100 mg/kg) | 200 ± 30 | -5% | 95 |
The data indicates a significant reduction in tumor volume with higher doses of this compound, suggesting its potential as an effective therapeutic agent.
Case Studies and Clinical Implications
Several case studies have reported on the clinical implications of targeting CDK9 in cancer therapy using inhibitors like this compound. One notable case involved a patient with advanced triple-negative breast cancer who exhibited a partial response to treatment with Cdk9 inhibitors combined with standard chemotherapy. The patient showed a significant decrease in tumor size and improved overall health metrics during treatment, although further studies are needed to confirm these findings.
特性
IUPAC Name |
4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXPTSUVPZYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678789 |
Source
|
Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263369-28-3 |
Source
|
Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。